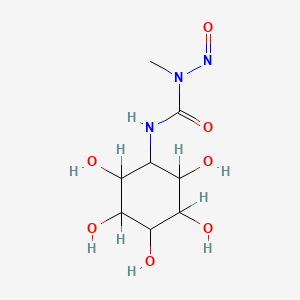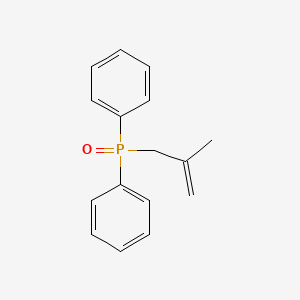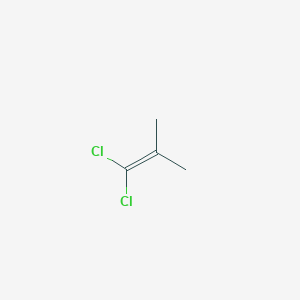
1-Propene, 1,1-dichloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,1-dichloro-2-methyl- is an organic compound with the molecular formula C4H6Cl2 and a molecular weight of 124.996 g/mol . It is a chlorinated derivative of propene and is known for its reactivity due to the presence of chlorine atoms.
Méthodes De Préparation
1-Propene, 1,1-dichloro-2-methyl- can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropene (isobutene) under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Propene, 1,1-dichloro-2-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides or other electrophiles, resulting in the formation of more complex chlorinated compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution and elimination reactions, and hydrogen chloride for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propene, 1,1-dichloro-2-methyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of polymers and resins.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research may explore its potential use in the development of pharmaceuticals, particularly those involving chlorinated intermediates.
Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,1-dichloro-2-methyl- involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
1-Propene, 1,1-dichloro-2-methyl- can be compared with other similar compounds, such as:
1-Propene, 1-chloro-2-methyl-: This compound has one less chlorine atom and exhibits different reactivity and applications.
1,3-Dichloro-2-methyl-propene: This compound has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Propriétés
Numéro CAS |
28600-66-0 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,1-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h1-2H3 |
Clé InChI |
GSQMUEGXIDQJES-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


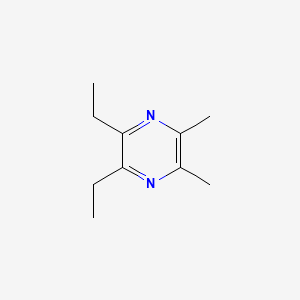
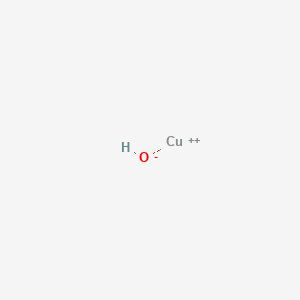
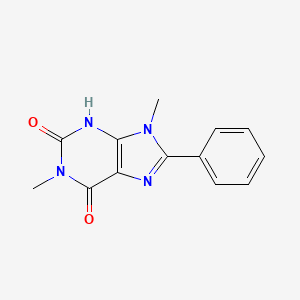
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)
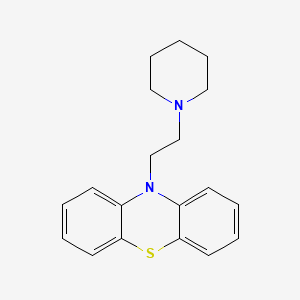
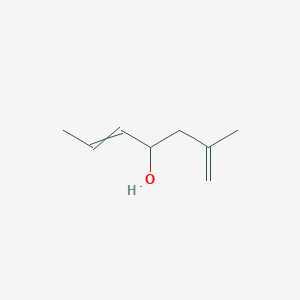
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
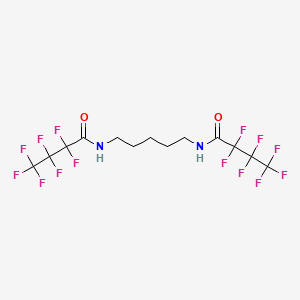
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
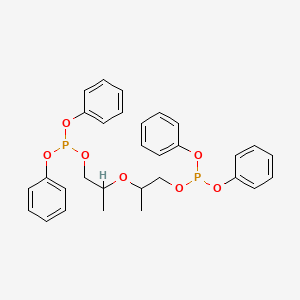
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
